4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine
Description
Pyrimidine Derivatives in Chemical Research
Pyrimidine derivatives constitute a foundational class of heterocyclic compounds in medicinal and synthetic chemistry. The pyrimidine core, characterized by a six-membered ring with nitrogen atoms at positions 1 and 3, serves as a structural motif in nucleic acids (e.g., cytosine, thymine) and bioactive molecules such as thiamine (vitamin B1) and zidovudine (an antiretroviral drug). The synthetic versatility of pyrimidines has enabled the development of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Early synthetic efforts, such as Grimaux’s 1879 synthesis of barbituric acid from urea and malonic acid, laid the groundwork for modern methodologies. Contemporary approaches leverage condensation reactions, nucleophilic substitutions, and cyclization strategies to introduce functional groups at specific ring positions. For instance, acetyl acetone and ammonium acetate react to form pyrimidine derivatives via intermediate imine formation, while enaminonitrile precursors undergo cyclization with carbon disulfide to yield sulfur-containing analogs. These methods highlight the adaptability of pyrimidine chemistry to meet therapeutic design goals.
Table 1: Representative Pyrimidine Derivatives and Applications
Development Timeline of Sulfanyl-Substituted Pyrimidines
The incorporation of sulfanyl (-S-) groups into pyrimidines emerged as a strategy to enhance bioactivity and metabolic stability. Early work focused on thione derivatives, such as pyrimidinethiones synthesized from enaminonitrile and carbon disulfide. Advances in the late 20th century introduced regioselective methods for attaching sulfanylalkyl chains, enabling precise modulation of electronic and steric properties.
Notable milestones include:
- 1980s : Development of silica-supported catalysts for sulfanyl group introduction, improving reaction yields.
- 2000s : Discovery of sulfamide-linked pyrimidines with nanomolar anticancer activity.
- 2010s : Application of heterogeneous catalysts (e.g., CuY-Zeolite) to synthesize ethyl-2-(pyridin-4-yl)methoxy pyrimidines.
Table 2: Key Advances in Sulfanyl-Substituted Pyrimidine Synthesis
Position of 4-Chloro-2-[(2,4-Dichlorobenzyl)sulfanyl]-5-Methoxypyrimidine in Contemporary Research
This compound exemplifies the strategic functionalization of pyrimidine cores for targeted bioactivity. Its structure combines:
- A chlorine atom at position 4, enhancing electrophilicity for covalent interactions.
- A 2,4-dichlorobenzylsulfanyl group, contributing lipophilicity and potential aryl hydrocarbon receptor (AhR) modulation.
- A methoxy group at position 5, influencing solubility and metabolic stability.
Synthetic routes to this compound likely involve sequential substitutions:
- Pyrimidine ring formation via condensation of thiourea derivatives with β-keto esters.
- Chlorination at position 4 using phosphorus oxychloride.
- Sulfanyl group introduction via nucleophilic displacement with 2,4-dichlorobenzyl mercaptan.
In drug discovery, its structural features align with trends in kinase inhibitor design, where halogenated aromatic groups improve target binding. While specific activity data remain proprietary, analogs such as 2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidines demonstrate submicromolar growth inhibition in tumor cell lines, suggesting potential utility in oncology.
Table 3: Comparative Analysis of Halogenated Sulfanylpyrimidines
Properties
IUPAC Name |
4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-18-10-5-16-12(17-11(10)15)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJHZHHIFKJCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and 5-methoxy-2-mercaptopyrimidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,4-dichlorobenzyl chloride is reacted with 5-methoxy-2-mercaptopyrimidine in the presence of a base to form the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its potential as an inhibitor of specific kinases involved in cancer progression. For instance, the inhibition of Bub1 kinase has been linked to the regulation of mitosis and cancer cell proliferation. Studies have shown that compounds similar to 4-chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine can effectively inhibit this kinase, leading to decreased tumor growth in preclinical models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activities. Similar pyrimidine derivatives have been reported to possess antibacterial and antifungal properties. For example, modifications to the pyrimidine core can enhance interactions with bacterial cell membranes or inhibit essential enzymes, thereby exerting a bactericidal effect .
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective potential of pyrimidine derivatives. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its ability to disrupt cellular processes in pests can be leveraged to develop new agricultural chemicals that are effective against resistant strains of insects and fungi. The chlorinated benzyl moiety may enhance lipophilicity, improving the bioavailability of the compound in target organisms .
Biochemical Research Tools
Enzyme Inhibition Studies
Due to its structural characteristics, this compound serves as a valuable tool in biochemical research. It can be used to study enzyme kinetics and inhibition mechanisms, particularly in pathways involving kinases and other signaling molecules .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity via Bub1 kinase inhibition; antimicrobial properties; neuroprotective effects |
| Agricultural Science | Potential use as a pesticide against resistant strains |
| Biochemical Research | Tool for studying enzyme kinetics and inhibition mechanisms |
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
Key Findings:
- 2,4-Dichlorobenzyl vs. 4-Chlorobenzyl (Compound 6d): Replacing the 2,4-dichlorobenzyl group with a 4-chlorobenzyl group (Compound 6d) led to significantly reduced biological activity, as observed in enzyme inhibition assays. The loss of the 2-chloro substituent disrupts optimal steric and electronic interactions with target proteins .
- 2,4-Dichlorobenzyl vs. 2,4-Difluorobenzyl (Compound 6e): Substitution with fluorine at the 2- and 4-positions (Compound 6e) resulted in slightly reduced activity compared to the parent compound. Fluorine’s smaller atomic radius and higher electronegativity may weaken van der Waals interactions or alter binding kinetics .
- 2,4-Dichlorobenzyl vs.
Table 1: Impact of Benzyl Substituents on Activity
| Substituent Position | Activity (Relative to Parent Compound) | Key Interaction Affected |
|---|---|---|
| 2,4-Dichlorobenzyl (Parent) | Reference (100%) | Optimal halogen bonding |
| 4-Chlorobenzyl (6d) | ~30% | Loss of 2-Cl interaction |
| 2,4-Difluorobenzyl (6e) | ~85% | Reduced van der Waals |
| 3,4-Dichlorobenzyl | Unknown | Altered spatial alignment |
Halogen Position and Bioactivity in Collagenase Inhibition
highlights the importance of halogen positioning in analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC₅₀ = 1.48 mM) and its 2,6-dichloro isomer (IC₅₀ = 1.31 mM). Both compounds exhibit similar inhibition potency, but the 2,4-dichloro derivative forms a hydrogen bond with Gln215 (2.202 Å) and π-π interactions with Tyr201 (4.127 Å). The 2,6-isomer shows marginally stronger hydrogen bonding (1.961 Å), suggesting that halogen position fine-tunes ligand-receptor interactions .
Pyrimidine Core Modifications
Methoxy vs. Mercapto Groups ():
Replacing the 6-chloro group in a related pyrimidine with a mercapto group increases nucleophilicity, enabling thiol-mediated reactions. This modification could enhance covalent binding to cysteine residues in enzymes but may reduce metabolic stability .
Chloro vs. Boronic Acid ():
4-Chloro-2-(2-methoxyphenyl)pyrimidine-5-boronic acid (C₁₁H₁₀BClN₂O₃) introduces a boronic acid group, enabling Suzuki-Miyaura cross-coupling for further derivatization. This contrasts with the parent compound’s lack of such reactivity .
Table 2: Functional Group Effects on Pyrimidine Properties
Crystallographic and Physical Properties
The crystal structure of 4,6-dichloro-5-methoxypyrimidine () reveals Cl···N interactions (3.094–3.100 Å) stabilizing the lattice. Such interactions are critical for melting point (313–315 K) and solubility. The parent compound’s 2,4-dichlorobenzyl group may introduce additional Cl···π or hydrophobic interactions, altering crystallization behavior .
Biological Activity
4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C13H10Cl3N2OS
- Molecular Weight : 335.65 g/mol
The presence of chlorine and methoxy groups in its structure suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Anticancer Properties
The compound's structural characteristics may also position it as a candidate for anticancer activity. Compounds containing pyrimidine rings are often explored for their ability to inhibit specific kinases involved in cancer progression. For example, related compounds have been investigated for their role as Bub1 kinase inhibitors, which are critical in cell cycle regulation and tumorigenesis .
The proposed mechanisms through which pyrimidine derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Modulation of Biofilm Formation : Similar compounds have been shown to disrupt biofilm integrity, enhancing the efficacy of existing antibiotics against resistant strains .
Case Studies
- Antimicrobial Efficacy : A study on chlorothymol derivatives demonstrated that these compounds could inhibit MRSA growth and biofilm formation effectively. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
- Anticancer Activity : In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. These findings suggest that this compound may share similar properties .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Chloro-2-isopropyl-5-methylphenol | Antimicrobial against MRSA | Inhibition of biofilm formation |
| 4-Chloro-2-(benzylsulfanyl)-5-methoxypyrimidine | Potential anticancer properties | Enzyme inhibition |
| 2-(2,4-Dichlorobenzyl)thio-3-(4-methoxyphenyl)-pyrimidine | Cytotoxic effects on cancer cells | Induction of apoptosis |
This table summarizes findings from various studies that highlight the biological activities associated with structurally related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or sulfhydryl coupling. For example, the pyrimidine core can be functionalized by reacting 4-chloro-5-methoxypyrimidine-2-thiol with 2,4-dichlorobenzyl bromide under basic conditions (e.g., KOH/EtOH). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Reaction monitoring by TLC and NMR ensures intermediate stability .
- Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) to balance conversion and byproduct formation. Use anhydrous solvents to minimize hydrolysis of reactive intermediates .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substitution patterns (e.g., methoxy at C5, sulfanyl at C2). The 2,4-dichlorobenzyl group shows characteristic aromatic splitting in ¹H NMR .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to verify molecular formula.
Q. What safety protocols are critical during handling and disposal?
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential toxicity of chlorinated intermediates. Store at 2–8°C in airtight, light-resistant containers .
- Disposal : Neutralize acidic/basic waste before segregating halogenated organics for incineration. Consult institutional guidelines for hazardous waste compliance .
Advanced Research Questions
Q. How does the sulfanyl-thioether linkage influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The sulfur atom in the sulfanyl group acts as a soft nucleophile, facilitating substitution at electron-deficient sites (e.g., chloro substituents). DFT calculations can model transition states to predict regioselectivity in reactions with amines or alkoxides .
- Experimental Design : Compare reaction rates under polar aprotic (DMF, DMSO) vs. protic (MeOH) solvents. Monitor intermediates via LC-MS to track competing pathways .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Data Analysis :
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to differentiate specific vs. nonspecific cytotoxicity. For example, low µM activity in cancer cells (e.g., MCF-7) may indicate DNA intercalation, while broad-spectrum antimicrobial effects suggest membrane disruption .
- Target Profiling : Perform kinase/enzyme inhibition assays (e.g., EGFR, Topoisomerase II) to identify primary targets. Conflicting data may arise from off-target effects at higher concentrations .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- In Silico Approaches :
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target 2–4) and aqueous solubility. Introduce polar groups (e.g., hydroxyl, carboxyl) to improve bioavailability .
- Docking Studies : Model interactions with CYP450 enzymes to predict metabolic stability. For instance, substituting the methoxy group with trifluoromethoxy may reduce oxidative degradation .
Methodological Challenges and Solutions
Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?
- Root Causes :
- Impure starting materials (e.g., residual moisture in 2,4-dichlorobenzyl bromide) reduce coupling efficiency.
- Oxygen sensitivity of sulfanyl intermediates leads to disulfide byproducts.
- Solutions :
- Purify reagents via recrystallization or distillation.
- Use inert atmospheres (N₂/Ar) during critical steps .
Q. What analytical techniques best characterize degradation products under varying storage conditions?
- Accelerated Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
